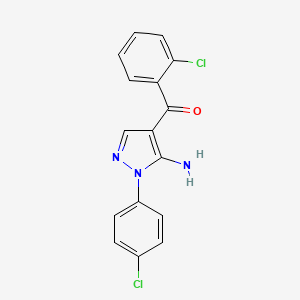

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone

Description

Properties

CAS No. |

618091-32-0 |

|---|---|

Molecular Formula |

C16H11Cl2N3O |

Molecular Weight |

332.2 g/mol |

IUPAC Name |

[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(2-chlorophenyl)methanone |

InChI |

InChI=1S/C16H11Cl2N3O/c17-10-5-7-11(8-6-10)21-16(19)13(9-20-21)15(22)12-3-1-2-4-14(12)18/h1-9H,19H2 |

InChI Key |

ALCVFJMFBPXFTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Molecular Weight and Polarity : Brominated analogs (e.g., ) exhibit higher molecular weights (~397 g/mol) compared to the target compound (~353 g/mol inferred), impacting solubility and bioavailability.

- Electronic Effects : Methoxy-substituted derivatives (e.g., ) show enhanced electron density on the aromatic ring, which could influence binding interactions in biological systems.

Notes on Comparative Analysis

Substituent Effects: Chlorine at the methanone’s ortho position (target compound) may hinder crystallization compared to para-substituted analogs .

Synthetic Challenges : Bromine or methoxy groups require tailored reaction conditions to avoid side reactions, as seen in and .

Data Limitations : Direct experimental data (e.g., melting points, bioactivity) for the target compound are scarce, necessitating extrapolation from analogs.

Biological Activity

(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential mechanisms of action.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure features a pyrazole ring substituted with an amino group and two chlorinated phenyl groups, which may influence its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. The following sections delve into specific areas of interest regarding the biological activity of this compound.

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives. For instance, aminopyrazoles have shown significant inhibitory effects on cancer cell proliferation. In a study involving HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, certain aminopyrazole derivatives demonstrated mean growth inhibition percentages of 54.25% and 38.44%, respectively . The compound under review may exhibit similar inhibitory effects due to its structural characteristics.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Growth Inhibition (%) |

|---|---|---|

| Compound A | HepG2 | 54.25 |

| Compound B | HeLa | 38.44 |

| This compound | TBD | TBD |

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research into similar compounds has indicated that modifications at specific positions on the pyrazole ring can lead to enhanced anti-inflammatory activity. For example, certain substitutions have been linked to significant reductions in inflammatory markers in vitro . The mechanism may involve inhibition of key enzymes involved in the inflammatory response.

The biological activity of this compound is likely mediated through interactions with various biological targets:

- Enzyme Inhibition : Pyrazole derivatives can act as enzyme inhibitors by binding to active or allosteric sites, thereby modulating enzymatic activity.

- Receptor Modulation : These compounds may also interact with cellular receptors, influencing signaling pathways associated with cell proliferation and inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of a series of aminopyrazole derivatives for their anticancer properties. One compound exhibited selective inhibition against p38 MAP kinase, a target implicated in cancer progression and inflammation . This highlights the potential for developing new therapeutic agents based on the structure of this compound.

Q & A

Q. What are the common synthetic routes for (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(2-chlorophenyl)methanone, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole intermediates. For example:

- Acylation : Reacting 5-amino-1-(4-chlorophenyl)-1H-pyrazole with 2-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to neutralize HCl byproducts .

- Cyclization/Substitution : Chlorination of hydroxy precursors (e.g., using POCl₃) under reflux conditions (80–100°C) to introduce the methanone group .

Key conditions : Temperature control (prevents nitro group reduction), inert atmosphere (avoids oxidation), and stoichiometric ratios (minimizes side products like over-chlorinated derivatives) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are they applied?

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For instance, aromatic protons on the 4-chlorophenyl group show distinct splitting patterns at δ 7.2–7.8 ppm .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .

- GC-MS/LC-MS : Identifies molecular ions (e.g., [M+H]⁺ at m/z 386) and fragments, aiding purity assessment .

Q. What initial biological activity screening approaches are recommended for this compound, and what model organisms are typically used?

- Antimicrobial Assays : Broth microdilution against E. coli (Gram-negative), S. aureus (Gram-positive), and C. albicans (fungal), with MIC values compared to ciprofloxacin/fluconazole .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., Dalton's lymphoma ascites) to assess IC₅₀ values .

- Enzyme Inhibition : Testing against targets like cyclooxygenase (COX) or kinases via fluorometric assays .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of substitution reactions on the pyrazole ring to minimize side products?

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to guide electrophilic substitution. For example, the 5-amino group directs further functionalization to the 4-position .

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, ensuring regiocontrol via ligand selection (e.g., SPhos) .

- Reaction Monitoring : In-situ FT-IR or HPLC tracks intermediates, allowing real-time adjustments to temperature/pH .

Q. What computational methods are employed to elucidate the structure-activity relationships (SAR) of derivatives, and how do substituents influence bioactivity?

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like bacterial DNA gyrase. Chlorine atoms at the 4-position enhance hydrophobic interactions in enzyme pockets .

- QSAR Modeling : Hammett constants (σ) correlate electronic effects of substituents (e.g., nitro vs. methoxy) with antimicrobial potency .

- DFT Calculations : Optimize ground-state geometries (B3LYP/6-31G*) to evaluate steric clashes in derivatives with bulky groups .

Q. What strategies are effective in resolving discrepancies in bioactivity data across different studies involving this compound?

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .

- Control Compounds : Include reference standards (e.g., ciprofloxacin) in each assay batch to normalize inter-lab variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, identifying outliers due to solvent polarity or cell line differences .

Q. How does X-ray crystallography contribute to understanding the compound's molecular interactions, and what are the key structural parameters?

- Crystal Packing Analysis : Reveals intermolecular interactions (e.g., π-π stacking between chlorophenyl groups) that stabilize the lattice .

- Bond Angles/Lengths : Key parameters include C=O bond length (~1.22 Å) and dihedral angles between pyrazole and methanone moieties (~15°), which influence conformational flexibility .

- Hirshfeld Surfaces : Quantify hydrogen-bonding (N-H···O) and halogen interactions (Cl···Cl), correlating with solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.